(3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone (3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 922479-32-1
VCID: VC4773687
InChI: InChI=1S/C20H21N3O4S2/c1-27-15-6-3-5-14(13-15)19(24)22-9-11-23(12-10-22)20-21-18-16(28-20)7-4-8-17(18)29(2,25)26/h3-8,13H,9-12H2,1-2H3
SMILES: COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C
Molecular Formula: C20H21N3O4S2
Molecular Weight: 431.53

(3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

CAS No.: 922479-32-1

Cat. No.: VC4773687

Molecular Formula: C20H21N3O4S2

Molecular Weight: 431.53

* For research use only. Not for human or veterinary use.

(3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone - 922479-32-1

Specification

CAS No. 922479-32-1
Molecular Formula C20H21N3O4S2
Molecular Weight 431.53
IUPAC Name (3-methoxyphenyl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C20H21N3O4S2/c1-27-15-6-3-5-14(13-15)19(24)22-9-11-23(12-10-22)20-21-18-16(28-20)7-4-8-17(18)29(2,25)26/h3-8,13H,9-12H2,1-2H3
Standard InChI Key OSOAFSDTCDPUIP-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C

Introduction

The compound (3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is classified as an organic compound, characterized by the presence of carbon atoms bonded to hydrogen, oxygen, nitrogen, and sulfur atoms. It includes aromatic rings, a piperazine moiety, and a sulfonyl group, which are indicative of diverse biological activity.

Chemical Formula and Molecular Weight

  • Chemical Formula: C20H21N3O4S2

  • Molecular Weight: Approximately 431.5 g/mol .

Synthesis Methods

The synthesis of (3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves several key steps that require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the desired product.

Potential Applications

This compound has potential applications in several fields, particularly in drug discovery and therapeutic development. Its unique combination of functional groups suggests potential interactions with biological targets such as enzymes or receptors, which are essential for optimizing drug design and predicting biological outcomes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator